Cas no 924867-97-0 (N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine)

N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
- 1H-Benzimidazol-2-amine, N-(2-methoxyethyl)-
-
- Inchi: 1S/C10H13N3O/c1-14-7-6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H2,11,12,13)
- InChI Key: VTUYRTRJDHAFLL-UHFFFAOYSA-N
- SMILES: C1(NCCOC)NC2=CC=CC=C2N=1
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70766-0.5g |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine |
924867-97-0 | 0.5g |
$218.0 | 2023-02-12 | ||
Chemenu | CM439388-1g |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine |
924867-97-0 | 95%+ | 1g |
$403 | 2023-01-10 | |
A2B Chem LLC | AV60529-2.5g |
N-(2-Methoxyethyl)-1h-1,3-benzodiazol-2-amine |
924867-97-0 | 95% | 2.5g |
$682.00 | 2024-07-18 | |
1PlusChem | 1P01ABOX-100mg |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine |
924867-97-0 | 90% | 100mg |
$128.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329328-10g |
n-(2-Methoxyethyl)-1h-1,3-benzodiazol-2-amine |
924867-97-0 | 95% | 10g |
¥29073.00 | 2024-04-25 | |
Aaron | AR01ABX9-500mg |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine |
924867-97-0 | 95% | 500mg |
$325.00 | 2025-02-09 | |
Aaron | AR01ABX9-2.5g |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine |
924867-97-0 | 95% | 2.5g |
$870.00 | 2025-02-09 | |
Aaron | AR01ABX9-100mg |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine |
924867-97-0 | 95% | 100mg |
$140.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329328-500mg |
n-(2-Methoxyethyl)-1h-1,3-benzodiazol-2-amine |
924867-97-0 | 95% | 500mg |
¥5101.00 | 2024-04-25 | |
1PlusChem | 1P01ABOX-10g |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine |
924867-97-0 | 95% | 10g |
$1726.00 | 2024-04-20 |
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine Related Literature
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
Professional Introduction to N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (CAS No. 924867-97-0)
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine, with the CAS number 924867-97-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the benzodiazole class, which is well-known for its diverse biological activities. The benzodiazole scaffold is a central structure in medicinal chemistry due to its potential as an anxiolytic, sedative, and muscle relaxant. The introduction of an N-(2-methoxyethyl) side chain in this molecule introduces unique pharmacological properties that make it a subject of considerable interest in ongoing research.
The structure of N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine combines the stability and bioavailability-enhancing capabilities of the methoxyethyl group with the pharmacophoric properties of the benzodiazole core. This modification has been strategically designed to optimize solubility and metabolic stability, making it a promising candidate for further development in drug discovery.
In recent years, there has been a growing interest in developing novel benzodiazole derivatives that exhibit improved efficacy while minimizing side effects. The methoxyethyl substituent in N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine is particularly noteworthy as it can enhance the compound's interaction with target receptors, potentially leading to more potent and selective pharmacological effects. This has been a focus of several studies aimed at identifying new therapeutic agents for neurological and psychiatric disorders.
One of the most compelling aspects of this compound is its potential application in treating anxiety and related disorders. Benzodiazoles are widely used for their anxiolytic properties, but their prolonged use can be associated with tolerance and dependence. The modification of the benzodiazole structure with an N-(2-methoxyethyl) group may lead to derivatives that retain efficacy while reducing these adverse effects. Current research is exploring how this structural change influences receptor binding affinity and duration of action.
The synthesis of N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and purification techniques such as column chromatography, are employed to achieve the desired product quality. These synthetic approaches are critical for producing enough material for preclinical studies and eventual clinical trials.
Preclinical studies have begun to shed light on the pharmacological profile of N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine. Initial findings suggest that this compound exhibits significant anxiolytic activity without causing excessive sedation or motor impairment. This is a crucial distinction from traditional benzodiazoles and indicates that this derivative may have a more favorable side effect profile. Additionally, studies are investigating its potential interactions with other neurotransmitter systems, which could provide insights into its mechanisms of action.
The impact of the N-(2-methoxyethyl) group on metabolic stability is another area of active investigation. Metabolic degradation can significantly reduce a drug's bioavailability and therapeutic effect. By incorporating this moiety, researchers aim to enhance the compound's resistance to enzymatic breakdown, thereby prolonging its activity in vivo. This could lead to fewer dosing requirements and improved patient compliance.
In conclusion, N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (CAS No. 924867-97-0) represents a promising advancement in the development of novel benzodiazole derivatives. Its unique structural features offer potential advantages in terms of efficacy, selectivity, and metabolic stability. As research continues to uncover more about its pharmacological properties, this compound could emerge as a valuable therapeutic agent for treating anxiety and related disorders. The ongoing studies underscore the importance of innovative approaches in medicinal chemistry for addressing unmet medical needs.
924867-97-0 (N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine) Related Products
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)




